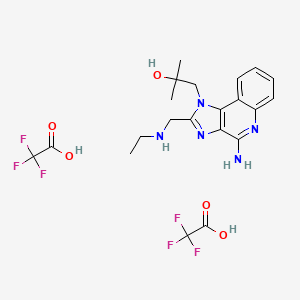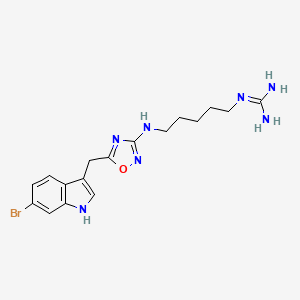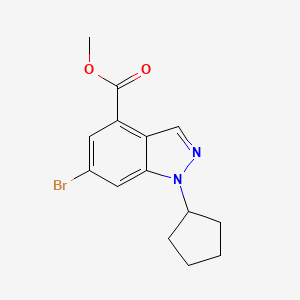
Gardiquimod trifluoroacetate
Vue d'ensemble
Description
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .Physical And Chemical Properties Analysis
Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .Applications De Recherche Scientifique
Immunomodulation in Dermatology
Gardiquimod trifluoroacetate has been studied for its effects on skin cells, particularly in the context of psoriasis. It can down-regulate calcium-induced differentiation marker expression in keratinocytes, which are the predominant cell type in the skin. This suggests a potential role in modulating skin conditions characterized by abnormal cell differentiation, such as psoriasis .
Antiviral Responses
As an agonist of Toll-like receptor 7 (TLR7), Gardiquimod trifluoroacetate can initiate antiviral responses. TLR7 is known to recognize single-stranded RNA from viruses, leading to the activation of immune responses. Gardiquimod’s ability to bind to TLR7 could make it useful in the development of antiviral therapies .
Autoimmune Disease Modulation
Abnormal expression of TLR7 has been implicated in autoimmune diseases like systemic lupus erythematosus. Gardiquimod trifluoroacetate’s targeted action on TLR7 could provide a new approach to modulating these diseases .
Signal Pathway Research
Gardiquimod trifluoroacetate has been used to study signal pathways in cells. It can activate the Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This makes it a valuable tool for understanding cellular responses to external stimuli .
Environmental Impact Studies
While not directly related to Gardiquimod, the trifluoroacetate component is a known environmental pollutant. Research into the degradation and environmental impact of trifluoroacetic acid can inform the safe use and disposal of compounds like Gardiquimod trifluoroacetate .
Psoriasis Pathogenesis Insight
Research involving Gardiquimod trifluoroacetate has provided new insights into the pathogenesis of psoriasis. It has been shown to regulate the differentiation of keratinocytes, which play a crucial role in the development of psoriasis lesions .
Immunotherapy Development
The role of Gardiquimod trifluoroacetate in activating immune responses makes it a candidate for developing immunotherapies. Its specific action on TLR7 could be harnessed to design treatments that boost the immune system in a controlled manner .
Mécanisme D'action
Target of Action
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .
Mode of Action
Gardiquimod trifluoroacetate functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .
Pharmacokinetics
Upon resuspension, it is stable for 6 months at -20 °C .
Result of Action
Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gardiquimod trifluoroacetate | |
CAS RN |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)




![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)


![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)

